molecular formula C12H8ClN3 B1527626 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 875340-50-4

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1527626
M. Wt: 229.66 g/mol
InChI Key: ADQVKUWGTSOSDV-UHFFFAOYSA-N
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Description

“4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C12H9ClN4 . It is manufactured by MATRIX SCIENTIFIC .


Synthesis Analysis

The synthesis of “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” involves the addition of concentrated HCl to a solution of 6-chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine in THF, followed by refluxing the reaction mixture for 7.5 hours .


Molecular Structure Analysis

The molecular structure of “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The molecule also contains a phenyl group and a chlorine atom .

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Pharmaceutical Significance

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivatives are notable for their significant applications in medicine and nonlinear optics (NLO). A study focused on thiopyrimidine derivatives demonstrated that these compounds exhibit considerable NLO character, particularly useful for optoelectronic high-technology applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the structural parameters, natural bonding orbital analysis, and photophysical properties of phenyl pyrimidine derivatives. These findings underscore the potential of such derivatives in advancing NLO applications and their importance in medicinal chemistry (Hussain et al., 2020).

Synthetic Strategies and Chemical Transformations

Research on the triarylation of pyrrolopyrimidines highlights innovative synthetic strategies involving microwave-promoted cross-coupling reactions. This method facilitated the preparation of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions, showcasing the versatility of 4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis. The study compared different arylation routes, showcasing the adaptability of these compounds to various synthetic modifications, thus indicating their broad utility in chemical research (Prieur, Pujol, & Guillaumet, 2015).

Antimicrobial and Antiproliferative Potential

Another significant area of application for 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivatives is their antimicrobial and antiproliferative potential. A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity revealed that these compounds exhibit promising antimicrobial properties. Such studies are crucial in the search for new therapeutic agents against resistant microbial strains, highlighting the pharmaceutical relevance of pyrrolopyrimidine derivatives (Rostamizadeh et al., 2013).

Future Directions

The future directions for “4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine” could involve further exploration of its potential biological activities, as suggested by the interest in pyrrolo[3,2-d]pyrimidines in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVKUWGTSOSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722857
Record name 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

875340-50-4
Record name 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 251 (30.8 mg, 0.134 mmol) in NMP (1.4 mL) a suspension of KH in mineral oil (35%, 31 mL, 0.268 mmol) was added in one portion. The mixture was stirred at room temperature overnight and partitioned between EtOAc and water. The organic phase was collected, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash chromatography, eluent EtOAc/hexane (1:2) to afford title compound affording 252 (22.7 mg, 74% yield). MS (m/z): 230.1 (100%) 232.1 (33%) (M+1).
Name
Quantity
30.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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